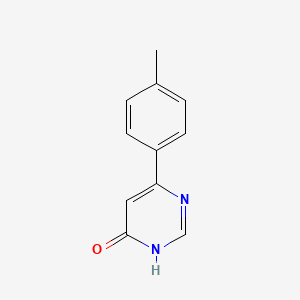
6-(4-Methylphenyl)pyrimidin-4-ol
Vue d'ensemble
Description
6-(4-Methylphenyl)pyrimidin-4-ol is a chemical compound with the molecular formula C11H10N2O . It is a solid substance and is used for research purposes .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, pyrimidine derivatives are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
This compound is a solid substance . Its boiling point and other physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Properties : A study by Muralidharan, S. James Raja, and Asha Deepti (2019) focused on the design and synthesis of derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, closely related to 6-(4-Methylphenyl)pyrimidin-4-ol. These compounds demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential application in the treatment of inflammatory conditions and pain management.
Supramolecular Chemistry and Dimerization : Research by F. H. Beijer et al. (1998) revealed that ureidopyrimidones, which include this compound derivatives, can form strong dimers through quadruple hydrogen bonding. This property is crucial in supramolecular chemistry, where it can be utilized in the design of complex molecular structures and systems.
Optoelectronic and Nonlinear Optical Applications : A study conducted by A. Hussain et al. (2020) on phenyl pyrimidine derivatives, closely related to this compound, showed that these compounds have promising applications in the field of nonlinear optics (NLO). Their properties are particularly beneficial for optoelectronic and high-tech applications.
Cerebral Protective Agents : A study by A. Kuno et al. (1993) investigated derivatives of 4-(3-nitrophenyl)pyrimidine, similar in structure to this compound, for their anti-anoxic (AA) activity. This suggests potential applications of this compound derivatives in developing treatments for conditions related to cerebral anoxia.
Aldose Reductase Inhibition and Antioxidant Activity : Research on pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to this compound, by C. La Motta et al. (2007) indicated that these compounds are potent aldose reductase inhibitors and display significant antioxidant properties. This implies potential applications in managing diabetes-related complications and oxidative stress.
Safety and Hazards
While specific safety and hazard information for 6-(4-Methylphenyl)pyrimidin-4-ol is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to exhibit pharmacological potential against various diseases, including viral infections, microbial infections, tumors, parkinson’s disease, skin cancer, cns cancer, and human leukemia .
Mode of Action
It’s worth noting that related compounds have shown to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Related compounds have been reported to affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Related compounds have been reported to exhibit various biological activities, including anticancer activity .
Analyse Biochimique
Biochemical Properties
6-(4-Methylphenyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .
Additionally, this compound has been observed to interact with proteins involved in DNA repair mechanisms. By binding to these proteins, it can influence the repair of damaged DNA, thereby affecting cellular responses to DNA damage . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating apoptotic signaling pathways . This activation is mediated through the inhibition of CDKs, leading to cell cycle arrest and subsequent apoptosis. Furthermore, this compound can modulate gene expression by influencing transcription factors that regulate genes involved in cell proliferation and survival .
In addition to its effects on cancer cells, this compound has been found to impact cellular metabolism. By inhibiting key enzymes in metabolic pathways, this compound can alter the metabolic flux, leading to changes in the levels of metabolites and energy production . These effects on cellular metabolism can contribute to the overall anti-cancer activity of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. The binding of this compound to CDKs results in the inhibition of their kinase activity, which is essential for the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest at specific checkpoints, preventing the proliferation of cancer cells.
Moreover, this compound can influence gene expression by modulating the activity of transcription factors. By binding to these transcription factors, the compound can either enhance or repress the transcription of genes involved in cell growth and survival . This modulation of gene expression is a critical aspect of its anti-cancer mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is an important factor in its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . This stability ensures consistent results in biochemical assays and cellular studies.
Long-term effects of this compound on cellular function have also been observed. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . These long-term effects are indicative of its potential as a therapeutic agent for chronic conditions such as cancer.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Threshold effects have also been noted, where a certain minimum dose is required to achieve significant anti-cancer activity . This threshold effect is crucial for designing dosage regimens in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux within the cell.
The interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is also significant. This interaction can affect the redox state of the cell, thereby influencing cellular responses to oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion as well as active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
In tissues, this compound has been found to distribute preferentially to organs such as the liver and kidneys . This distribution pattern is important for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins involved in metabolic pathways. In the nucleus, this compound can bind to transcription factors and influence gene expression .
Post-translational modifications such as phosphorylation and acetylation can also affect the localization and activity of this compound . These modifications can serve as signals for directing the compound to specific cellular compartments, thereby modulating its function.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVMMVKXPOWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



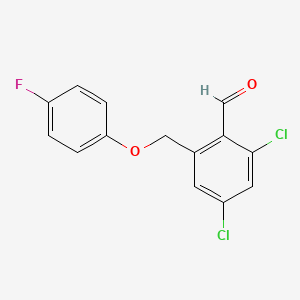
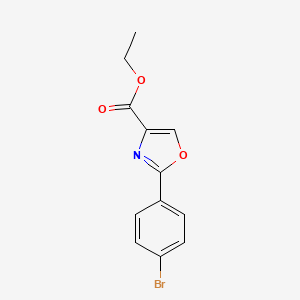
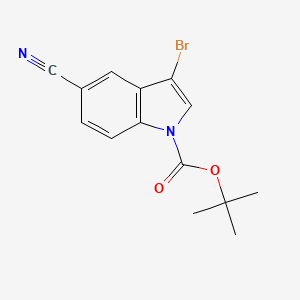
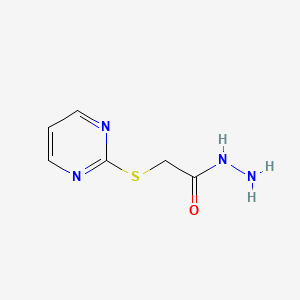
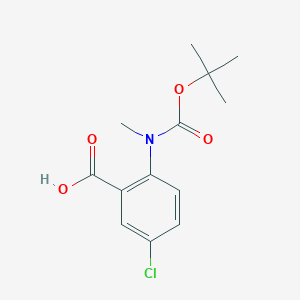

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)
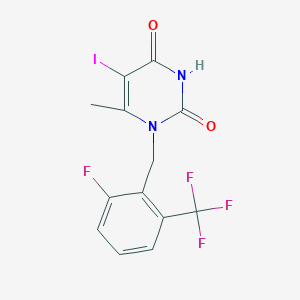
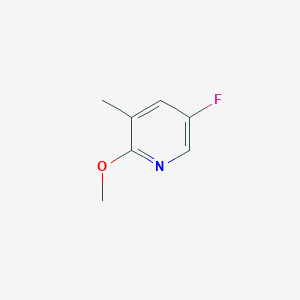
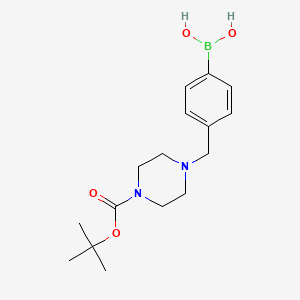

![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)
![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)
![3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436667.png)